

Application Note: Quantitative Analysis of Icafolin-methyl Residue by HPLC-MS/MS

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Compound of Interest		
Compound Name:	Icafolin-methyl	
Cat. No.:	B15606773	Get Quote

Abstract

This application note details a sensitive and selective high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the determination of **Icafolin-methyl** residues in [Specify Matrix, e.g., soil, plant tissue, water]. **Icafolin-methyl** is a novel herbicide, and monitoring its residues is crucial for environmental and food safety.[1][2] This method utilizes a straightforward sample extraction procedure followed by instrumental analysis, providing high throughput and reliable quantification. The described protocol is intended for researchers, scientists, and professionals in the fields of drug development, environmental science, and analytical chemistry.

Introduction

Icafolin-methyl is a recently developed herbicide belonging to the isoxazolin carboxamide chemical class.[2] Its mode of action involves the inhibition of tubulin polymerization in plants. [1][2][3] As with any agricultural chemical, the potential for residue accumulation in the environment and agricultural products necessitates the development of robust analytical methods for its detection and quantification. This document provides a comprehensive protocol for the analysis of **Icafolin-methyl** using HPLC-MS/MS, a technique well-suited for the selective and sensitive determination of trace-level organic molecules in complex matrices.[4]

Chemical Information



Compound	Chemical Formula	Molecular Weight
Icafolin-methyl	C18H18F2N2O5	380.34

Source:[3]

Experimental Protocol Sample Preparation (Liquid-Liquid Extraction)

This protocol is a general guideline and may require optimization for different sample matrices.

- Homogenization: Homogenize 5 g of the sample (e.g., soil, plant tissue) with 10 mL of water.
- Extraction: Add 20 mL of acetonitrile to the homogenate. Vortex for 2 minutes and then centrifuge at 4000 rpm for 10 minutes.
- Salting-Out: Transfer the acetonitrile supernatant to a new 50 mL centrifuge tube. Add 1 g of sodium chloride and 4 g of anhydrous magnesium sulfate. Vortex immediately for 1 minute and centrifuge at 4000 rpm for 5 minutes.
- Evaporation: Transfer 1 mL of the upper acetonitrile layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 80:20 water:acetonitrile with 0.1% formic acid). Vortex for 30 seconds and filter through a 0.22 µm syringe filter into an HPLC vial.

HPLC-MS/MS Instrumentation and Conditions

The following parameters can be used as a starting point and should be optimized for the specific instrument used.



Parameter	Condition	
HPLC System	Agilent 1290 Infinity II or equivalent	
Column	ZORBAX SB-C18 column (3.5 μm, 2.1 mm x 100 mm)[5]	
Mobile Phase A	Water with 0.1% Formic Acid	
Mobile Phase B	Acetonitrile with 0.1% Formic Acid	
Gradient	0-1 min: 20% B, 1-5 min: 20-95% B, 5-7 min: 95% B, 7-7.1 min: 95-20% B, 7.1-9 min: 20% B	
Flow Rate	0.3 mL/min	
Injection Volume	5 μL	
Column Temp.	40°C	
MS System	Agilent G6410A triple quadrupole LC-MS system or equivalent[5]	
Ionization Mode	Electrospray Ionization (ESI), Positive	
Capillary Voltage	4000 V	
Gas Temp.	350°C	
Gas Flow	10 L/min	
Nebulizer	45 psi	

Mass Spectrometry Parameters (MRM)

Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion is the protonated molecule [M+H]⁺. The following transitions are hypothetical and should be optimized by direct infusion of an **Icafolin-methyl** standard.



Analyte	Precursor Ion (m/z)	Product Ion 1 (m/z)	Collision Energy 1 (eV)	Product Ion 2 (m/z)	Collision Energy 2 (eV)
Icafolin-	381.1	[Hypothetical	[Optimized	[Hypothetical	[Optimized
methyl		Fragment 1]	Value]	Fragment 2]	Value]
Internal	[e.g., Icaritin-	[Optimized	[Optimized	[Optimized	[Optimized
Standard	d3]	Value]	Value]	Value]	Value]

Method Validation Data

The following tables summarize the expected performance of the method based on similar validated methods for related compounds.[5][6]

Linearity

Analyte	Range (ng/mL)	Correlation Coefficient (r²)
Icafolin-methyl	1 - 200	> 0.995

Precision and Accuracy

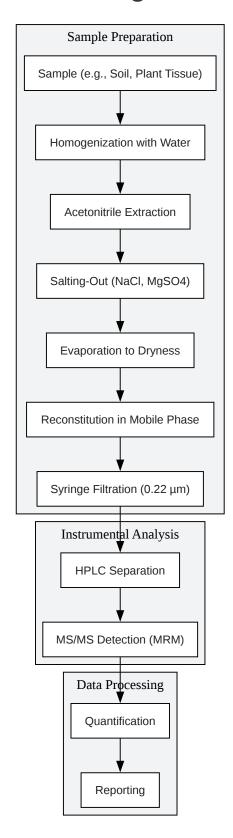
Analyte	Spiked Conc. (ng/mL)	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Accuracy (%)
Icafolin-methyl	5	< 10	< 15	90 - 110
50	< 10	< 15	90 - 110	
150	< 10	< 15	90 - 110	

Recovery

Analyte	Matrix	Spiked Conc. (ng/mL)	Recovery (%)
Icafolin-methyl	[Specify Matrix]	10	85 - 105
100	85 - 105		



Experimental Workflow Diagram



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Caption: Experimental workflow for Icafolin-methyl residue analysis.

Conclusion

The HPLC-MS/MS method described provides a robust and reliable approach for the quantification of **Icafolin-methyl** residues in various matrices. The method is sensitive, selective, and suitable for high-throughput analysis, making it a valuable tool for environmental monitoring and food safety applications. Further optimization and validation for specific sample types are recommended to ensure data quality.

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